2-(4-methoxyphenyl)-N-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide
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Overview
Description
2-(4-METHOXYPHENYL)-N~1~-{4-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a methylphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-N~1~-{4-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the methoxyphenyl and methylphenyl groups. Common synthetic routes include:
Formation of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Methylphenyl Group: This step may involve coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-N~1~-{4-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxadiazole ring or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-METHOXYPHENYL)-N~1~-{4-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-N~1~-{4-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in structure but with different functional groups.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with a different substitution pattern.
Uniqueness
2-(4-METHOXYPHENYL)-N~1~-{4-[5-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE is unique due to its combination of a methoxyphenyl group, a methylphenyl group, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H21N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-16-5-3-4-6-21(16)24-26-23(27-30-24)18-9-11-19(12-10-18)25-22(28)15-17-7-13-20(29-2)14-8-17/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
VILBUXMSOVOMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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